molecular formula C14H16ClN5O4S B1663087 UK-371804

UK-371804

Cat. No.: B1663087
M. Wt: 385.8 g/mol
InChI Key: XSDAXWRCPTYNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UK-371804 is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA). It is known for its high selectivity and potency, with a dissociation constant (K_i) of 10 nanomolar. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic wounds and as an anti-metastatic agent in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UK-371804 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the isoquinoline ring system, introduction of the sulfonyl group, and the final coupling with the guanidine moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

UK-371804 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

UK-371804 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of urokinase-type plasminogen activator.

    Biology: The compound is used to investigate the role of urokinase-type plasminogen activator in various biological processes, including cell migration and tissue remodeling.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of chronic wounds and as an anti-metastatic agent in cancer therapy.

    Industry: The compound is used in the development of new drugs and as a reference standard in analytical chemistry

Mechanism of Action

UK-371804 exerts its effects by selectively inhibiting the urokinase-type plasminogen activator. This inhibition prevents the conversion of plasminogen to plasmin, thereby reducing the degradation of the extracellular matrix and inhibiting cell migration and invasion. The molecular targets include the active site of the urokinase-type plasminogen activator, where this compound binds and blocks its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UK-371804 stands out due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications. Its ability to inhibit urokinase-type plasminogen activator with minimal off-target effects makes it a preferred choice for studying the role of this enzyme in various biological processes .

Properties

IUPAC Name

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDAXWRCPTYNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.